![molecular formula C10H15NO B14332680 5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 100465-38-1](/img/structure/B14332680.png)
5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one: is a bicyclic compound with a unique structure that includes a tert-butyl group and a methyl group attached to a bicyclic azabicyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one typically involves cyclization reactions. One common method is the [4+2] cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvent conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the formation of complex molecular architectures through further chemical transformations .
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure makes it a suitable candidate for investigating enzyme-substrate binding and catalysis .
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable building block for the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The bicyclic structure allows for specific interactions with active sites, leading to modulation of enzymatic activity or receptor signaling pathways.
Comparación Con Compuestos Similares
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Oxabicyclo[2.2.0]hex-5-en-3-one: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
Uniqueness: 5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one is unique due to the presence of the tert-butyl and methyl groups, which confer distinct steric and electronic properties. These features enhance its reactivity and make it a versatile intermediate for various chemical transformations.
Propiedades
Número CAS |
100465-38-1 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
5-tert-butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)6-5-7-8(6)9(12)11(7)4/h5,7-8H,1-4H3 |
Clave InChI |
ANYRZMSTHBJZEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2C1C(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



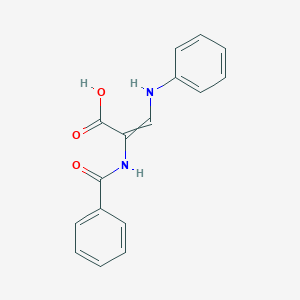
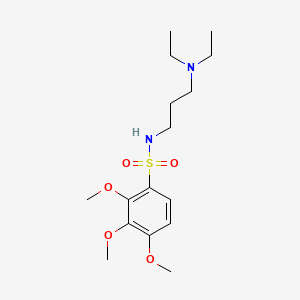
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
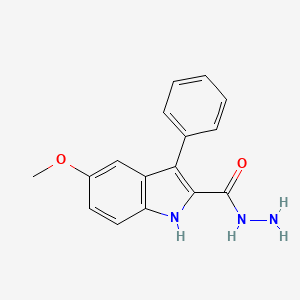
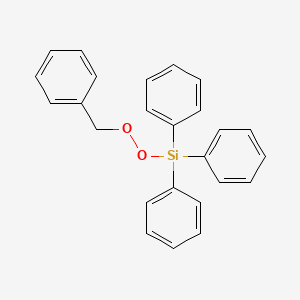
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
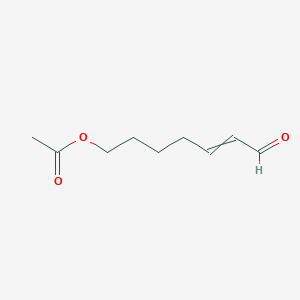
![N-[2-(Thiophen-3-yl)ethyl]urea](/img/structure/B14332639.png)

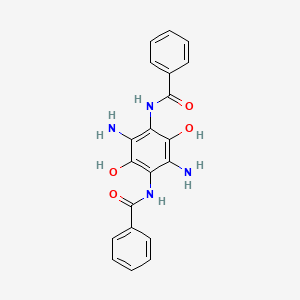
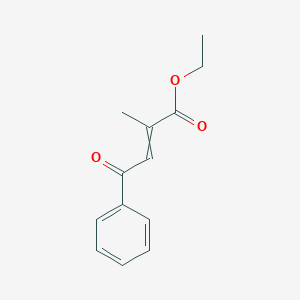
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
